2-Ethoxy-5-(methylthio)benzoic acid
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Overview
Description
2-Ethoxy-5-(methylthio)benzoic acid is an organic compound with the molecular formula C10H12O3S It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the 2-position and a methylthio group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(methylthio)benzoic acid typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(methylthio)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzoic acid derivatives.
Scientific Research Applications
2-Ethoxy-5-(methylthio)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(methylthio)benzoic acid involves its interaction with specific molecular targets. The ethoxy and methylthio groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The carboxylic acid group can form ionic interactions with basic residues in proteins, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-(methylthio)benzoic acid: Similar structure but with a methoxy group instead of an ethoxy group.
2-Ethoxybenzoic acid: Lacks the methylthio group.
5-(Methylthio)benzoic acid: Lacks the ethoxy group.
Uniqueness
2-Ethoxy-5-(methylthio)benzoic acid is unique due to the presence of both ethoxy and methylthio groups, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s solubility, reactivity, and potential biological activity compared to its analogs.
Properties
Molecular Formula |
C10H12O3S |
---|---|
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-ethoxy-5-methylsulfanylbenzoic acid |
InChI |
InChI=1S/C10H12O3S/c1-3-13-9-5-4-7(14-2)6-8(9)10(11)12/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
SUKIZYHTHYQGRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)SC)C(=O)O |
Origin of Product |
United States |
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